molecular formula C10H9ClN2O2S B1463012 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1219589-06-6

2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No.: B1463012
CAS No.: 1219589-06-6
M. Wt: 256.71 g/mol
InChI Key: VTDPIPJSPHXLRL-UHFFFAOYSA-N
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Description

2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its structural features, which include a pyrazole ring and a sulfonyl chloride group, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride typically involves the reaction of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group . The reaction conditions usually involve the use of an inert solvent such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is unique due to its combination of a pyrazole ring and a sulfonyl chloride group, which provides a versatile platform for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules .

Properties

IUPAC Name

2-methyl-5-pyrazol-1-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-3-4-9(13-6-2-5-12-13)7-10(8)16(11,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDPIPJSPHXLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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